Tiodonium

Description

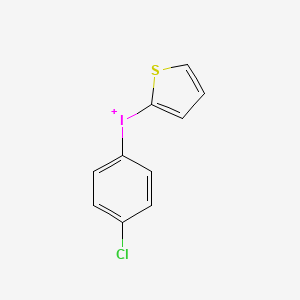

Tiodonium chloride (CAS: 38070-41-6) is an iodonium salt with the molecular formula C₁₀H₇Cl₂IS. Its systematic name is p-chlorophenyl-2-thienyliodonium chloride, indicating a structure composed of a central iodine atom bonded to a 4-chlorophenyl group and a 2-thienyl group, with a chloride counterion . Iodonium salts like this compound chloride are widely used in organic synthesis as arylating agents, facilitating the transfer of aryl groups to nucleophiles.

Properties

CAS No. |

48136-28-3 |

|---|---|

Molecular Formula |

C10H7ClIS+ |

Molecular Weight |

321.59 g/mol |

IUPAC Name |

(4-chlorophenyl)-thiophen-2-yliodanium |

InChI |

InChI=1S/C10H7ClIS/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10/h1-7H/q+1 |

InChI Key |

MVHPZGBKMLGXPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tiodonium chloride typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes. This process can be achieved stepwise or in a one-pot reaction. The reaction conditions are usually acidic, although some neutral or basic conditions have been developed . Industrial production methods often utilize scalable electrochemical synthesis, which involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell. This method is atom-efficient and generates no chemical waste .

Chemical Reactions Analysis

Tiodonium chloride undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in electrophilic substitution reactions due to its high electrophilicity.

Coupling Reactions: It is used in metal-catalyzed and metal-free cross-coupling reactions. Common reagents used in these reactions include molecular iodine, trifluoromethanesulfonic acid, and various organometallic compounds.

Scientific Research Applications

Tiodonium chloride has a wide range of scientific research applications:

Chemistry: It is used as an oxidant, photosensitizer in photopolymerization, and electrophilic group transfer reagent.

Biology: It has been studied for its antimicrobial properties, particularly in inhibiting dental plaque formation.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tiodonium chloride involves its high electrophilicity and superior leaving group ability of iodoarenes. This allows it to act as an efficient arylating agent for a wide range of nucleophiles. In biological systems, its antimicrobial properties are attributed to its ability to inhibit the growth of plaque microflora and reduce acid production by plaque and saliva .

Comparison with Similar Compounds

Structural Analogues: Iodonium Salts

Iodonium salts share a common iodine-centered cationic structure but differ in substituents and counterions. Below is a comparison of tiodonium chloride with two structurally related iodonium salts:

Key Differences :

Functional Analogues: Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) share functional similarities with iodonium salts in antimicrobial and surfactant applications:

Key Differences :

- Mechanism : Iodonium salts like this compound act via aryl group transfer or redox activity, whereas QAS disrupt microbial membranes through cationic surfactant action .

- Stability : Iodonium salts are more sensitive to light and moisture compared to thermally stable QAS .

Research Findings and Data Gaps

- Synthetic Utility : this compound’s chlorophenyl-thienyl structure enables regioselective arylations in cross-coupling reactions, though direct comparative studies with diphenyliodonium salts are absent in the provided evidence .

- Toxicity: Limited data exist on this compound’s toxicological profile. In contrast, benzalkonium chloride has well-documented toxicity thresholds (e.g., LD₅₀ in rodents: 330 mg/kg) .

- Analytical Methods : Techniques like ICP-MS or X-ray crystallography (implied in ) could differentiate this compound from analogues based on iodine content or structural motifs.

Tables Referenced :

- Table 1: Structural comparison of iodonium salts.

- Table 2: Functional comparison with quaternary ammonium salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.